2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide
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Overview
Description
2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazine derivatives
Preparation Methods
The synthesis of 2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide typically involves the condensation of hydrazine derivatives with carbonothioyl compounds. One common synthetic route includes the reaction of diacetylmonoximehydrazone with m-hydroxybenzaldehyde in a 1:1 molar ratio . The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the desired compound. Industrial production methods may involve similar condensation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.
Scientific Research Applications
2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide can be compared with other similar compounds, such as butan-2-ylidene benzohydrazides and 3-(hydroxyimino)butan-2-ylidene hydrazinylidene methyl phenol . These compounds share similar structural features and functional groups, but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metal ions, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C7H15N7S2 |
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Molecular Weight |
261.4 g/mol |
IUPAC Name |
1-amino-3-[(E)-[(3E)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C7H15N7S2/c1-4(11-13-6(15)9-3)5(2)12-14-7(16)10-8/h8H2,1-3H3,(H2,9,13,15)(H2,10,14,16)/b11-4+,12-5+ |
InChI Key |
CGTLSIBVVAHATQ-JLYPQOKGSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NC)/C(=N/NC(=S)NN)/C |
Canonical SMILES |
CC(=NNC(=S)NC)C(=NNC(=S)NN)C |
Origin of Product |
United States |
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